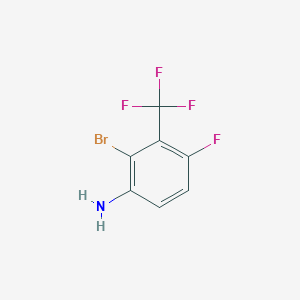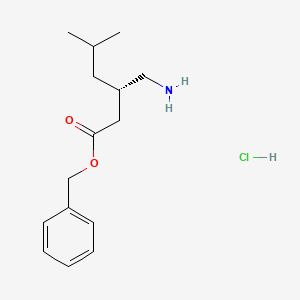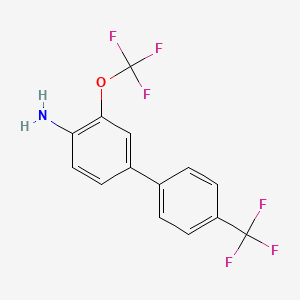
4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
Vue d'ensemble
Description
4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl is a useful research compound. Its molecular formula is C14H9F6NO and its molecular weight is 321.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Polymers
Research on "4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl" and similar compounds has primarily focused on the synthesis and characterization of fluorinated polymers for various applications. For instance, Bera et al. (2012) synthesized a series of new polyamides by polycondensation of semifluorinated aromatic diamines with t-butyl isophthalic acid. These polymers exhibited high molecular weights, good solubility in organic solvents, and impressive thermal stability, with potential applications in advanced materials technology Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012.
Advanced Materials for Electronics and Optics
Another study by Jang et al. (2007) explored fluorinated polyimides synthesized from diamines similar to the compound of interest, demonstrating notable optical and dielectric properties suitable for electronic and optical applications Jang, Shin, Choi, Park, & Han, 2007. These materials featured high thermal stability, low dielectric constants, and improved color characteristics due to the incorporation of trifluoromethyl and ether groups.
Crystal Structures of Biphenyl Compounds
Pandi et al. (2000) investigated the crystal structures of biphenyl compounds, which could provide insights into the structural characteristics and potential applications of "this compound" Pandi, Velmurugan, Kumar, Ramakrishnan, Sundararaj, & Fun, 2000.
Electrospinning and Nanomaterials
Chen et al. (2012) focused on the development of low dielectric constant polyimide nanomats via electrospinning, using fluorinated diamines for enhanced mechanical properties and hydrophobicity, which are crucial for applications in nanotechnology and materials science Chen, Bera, Banerjee, & Agarwal, 2012.
Biomedical Applications
Lu et al. (2017) synthesized a compound with a similar structure, demonstrating significant inhibition of cancer cell proliferation, suggesting potential biomedical applications for compounds within this chemical class Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017.
Catalysis and Organic Synthesis
Guo et al. (2017) described an asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes, using a new trifluoromethoxylation reagent. This process highlights the relevance of such fluorinated compounds in catalysis and organic synthesis Guo, Cong, Guo, Wang, & Tang, 2017.
Propriétés
IUPAC Name |
2-(trifluoromethoxy)-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNUQZIWGRXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
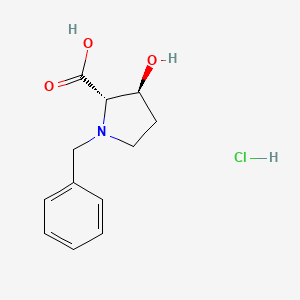
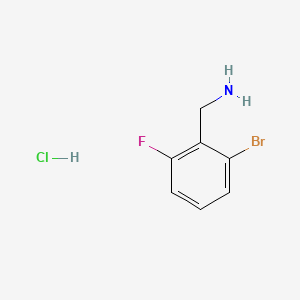
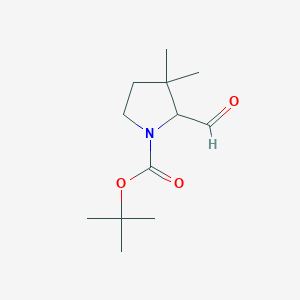
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
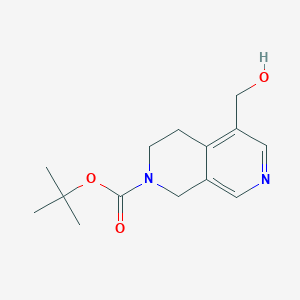
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)
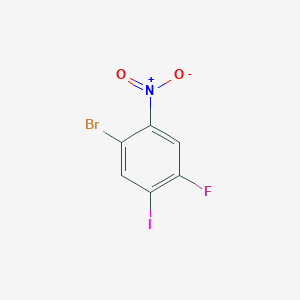
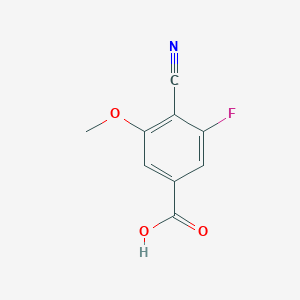

![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)

